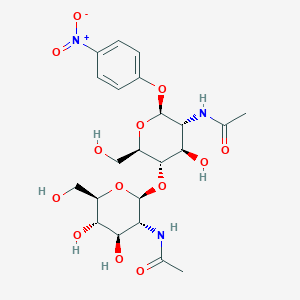

pNP-Chitobiose

Übersicht

Beschreibung

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside, also known as pNP-chitobioside, is a synthetic substrate used in biochemical research to study the activity of chitinases. Chitinases are enzymes that break down chitin, a polymer found in the exoskeleton of arthropods and the cell walls of fungi. The use of pNP-chitobioside allows researchers to measure the activity of chitinases in various biological samples.

Wissenschaftliche Forschungsanwendungen

Detektion und Charakterisierung von Chitinase

pNP-Chitobiose wird für die Detektion und Charakterisierung von Chitinase und anderen chitinmodifizierenden Enzymen verwendet . Chitinase sind Enzyme, die Chitin abbauen, ein Bestandteil von Krustentier-Exoskeletten, Diatomeen, Pilzzellwänden und Tintenfischfedern . Der Abbau von Chitin durch diese Enzyme kann die effiziente Produktion spezifischer Chitinprodukte ermöglichen .

Analyse von chitinolytischen Enzymen

This compound und seine Analoga sind etablierte Verbindungen für die Analyse von chitinolytischen Enzymen, insbesondere N-Acetyl-β-d . Diese Verbindungen können verwendet werden, um überwachsene Kolonien auf Agar zu screenen .

Industrielle und medizinische Verwendung von Chitin und seinen Derivaten

Chitin und seine Derivate haben mehrere industrielle und medizinische Anwendungen . Die Nachfrage nach Enzymen mit neuen oder wünschenswerten Eigenschaften wächst weiter, da zusätzliche Verwendungen von Chitin, Chitooligosacchariden und Chitosan deutlich werden .

Produktion von Chitin-Derivaten

Die Aktivität von chitinmodifizierenden Enzymen hat das Potenzial, zur Produktion von Chitin-Derivaten von kommerziellem Interesse genutzt zu werden . Der Abbau von Chitin führt zur Synthese von Kohlenstoff und Stickstoff als abgeleitete Nährstoffquellen .

Gesundheitliche Vorteile von Chitooligosacchariden

Durch den Chitinabbau synthetisierte Chitooligosaccharide haben sich gezeigt, dass sie die menschliche Gesundheit durch ihre antimikrobiellen, antioxidativen, entzündungshemmenden und Antitumor-Eigenschaften verbessern

Wirkmechanismus

Target of Action

The primary targets of pNP-chitobiose, also known as p-nitrophenyl-chitobiose, are chitin-modifying enzymes . These enzymes, produced by microorganisms, are the primary degraders of chitin in the environment . They include chitin depolymerases, chitodextrinases, chitin deacetylases, N-acetylglucosaminidases, chitin-binding proteins, and chitosanases .

Mode of Action

This compound interacts with its targets by serving as a substrate for these chitin-modifying enzymes . The enzymes act on this compound, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Biochemical Pathways

The biochemical pathway affected by this compound involves the depolymerization, transport, and metabolism of chitin and chitooligosaccharides . The released compounds enter the periplasm where chitodextrinases and N-acetylglucosaminidases act to form a pool of GlcNAc and, to a lesser extent, chitobiose . When transported into the cytoplasm, GlcNAc and chitobiose are metabolized or modified for use in cell wall biogenesis .

Pharmacokinetics

A study on chitobiose, a related compound, showed that it is rapidly absorbed into the blood, with an oral bioavailability of 032%-052% in rats . It reaches peak concentrations in the serum after approximately 0.45 hours and shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours .

Result of Action

The action of this compound results in the degradation of chitin, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides . These compounds are then metabolized or modified for use in cell wall biogenesis . This process facilitates the efficient production of specific chitin products .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of microbial chitin-degrading systems is demonstrated by the fact that although chitin is ubiquitous in the marine environment, almost none can be found in marine sediments . This suggests that the action of this compound and its resulting effects may be influenced by factors such as the presence of microorganisms and the specific characteristics of the environment .

Biochemische Analyse

Biochemical Properties

pNP-chitobiose plays a significant role in biochemical reactions, particularly in the degradation of chitin. It interacts with various enzymes, including chitin depolymerases, chitodextrinases, and N-acetylglucosaminidases . These enzymes release GlcNAc, chitobiose, and chitooligosaccharides from the polymer, which then enter the periplasm where they are further metabolized or modified .

Cellular Effects

The effects of this compound on cells are primarily related to its role in chitin degradation. The degradation products, including GlcNAc and chitobiose, are essential for cell wall biogenesis . Additionally, chitobiose has been shown to have various physiological effects, including antioxidant, anti-inflammatory, hypolipidemic, hypoglycemic, and anti-tumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with chitinolytic enzymes. These enzymes cleave the glycosidic bonds in chitin, releasing GlcNAc, chitobiose, and chitooligosaccharides . This process is crucial for the metabolism of chitin and chitooligosaccharides in bacteria and fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the absorption of chitobiose and chitotriose was found to be rapid, reaching peak concentrations in the serum after approximately 0.45 h, and showing rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. After intragastric administration, chitobiose and chitotriose were rapidly absorbed, with an oral bioavailability of 0.32%-0.52% in rats . The study also indicated that lower doses had better absorption than higher doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of chitin and chitooligosaccharides. This pathway involves the activity of secreted chitin depolymerases that release GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After intragastric administration, chitobiose and chitotriose were widely distributed in Wistar rat tissues and could penetrate the blood-brain barrier without tissue accumulation .

Subcellular Localization

The degradation products of chitin, including GlcNAc and chitobiose, are known to enter the periplasm where they are metabolized or modified

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-MVEDJEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

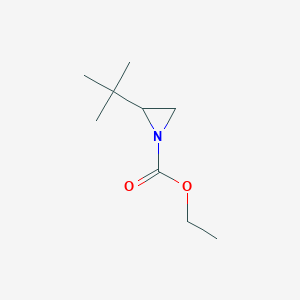

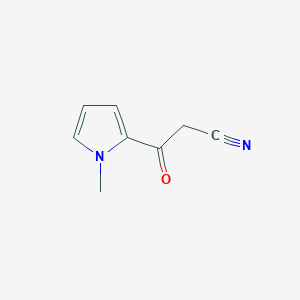

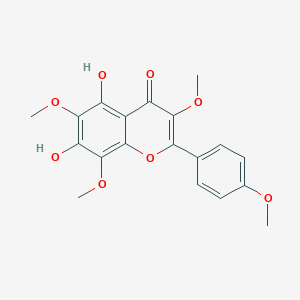

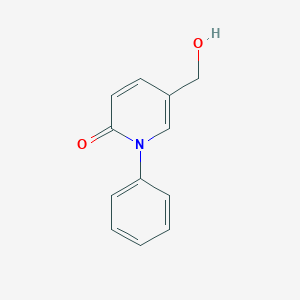

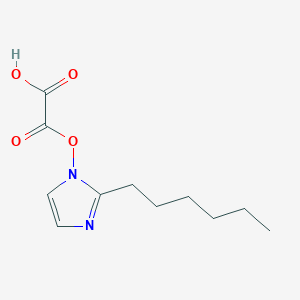

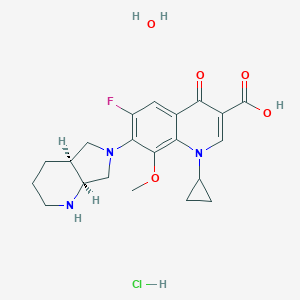

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

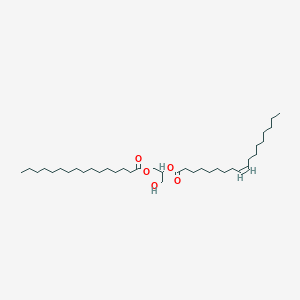

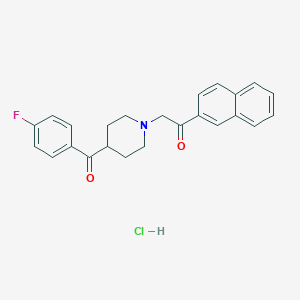

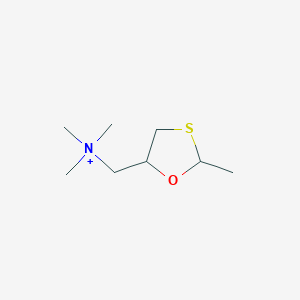

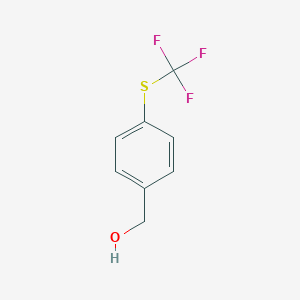

Feasible Synthetic Routes

Q1: The research paper focuses on characterizing the Aeromonas caviae CB101 chitinase Chi1. Why is understanding the structure and function of this enzyme important?

A1: Chitinases are enzymes that break down chitin, a complex polysaccharide found in the cell walls of fungi and the exoskeletons of insects and crustaceans. Understanding how bacterial chitinases like Chi1 function can provide insights into:

Q2: The paper mentions the use of various substrates to study Chi1 activity, including 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside. What is the significance of using this specific compound?

A2: 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a chromogenic substrate, meaning that its breakdown by chitinase releases a colored product (4-nitrophenol) that can be easily measured spectrophotometrically. This allows researchers to quantify enzyme activity and determine kinetic parameters. While the paper doesn't explicitly mention using this specific compound, it highlights the use of p-nitrophenyl (pNP)‐chitobiose and pNP‐chitotriose, which are similar chromogenic substrates. These tools are invaluable for dissecting the catalytic mechanism and substrate specificity of enzymes like Chi1. []

Q3: How does the study's findings on the C-terminal module of Chi1 relate to its interaction with substrates like 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside?

A3: The study found that the C-terminal module of Chi1, specifically the putative chitin-binding domain (ChBD), plays a crucial role in binding to insoluble chitin and enhancing its hydrolysis. [] While 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a soluble substrate, understanding how Chi1 interacts with different regions of chitin polymers, as revealed by studying the ChBD, can provide insights into the enzyme's overall substrate recognition and processing mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)